![molecular formula C16H19NO7 B14285485 Diethyl [1-(4-nitrophenyl)-2-oxopropyl]propanedioate CAS No. 117903-12-5](/img/structure/B14285485.png)
Diethyl [1-(4-nitrophenyl)-2-oxopropyl]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [1-(4-nitrophenyl)-2-oxopropyl]propanedioate is an organic compound with a complex structure that includes a nitrophenyl group, an oxopropyl group, and a propanedioate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-(4-nitrophenyl)-2-oxopropyl]propanedioate typically involves the alkylation of enolate ions. The enolate ion is generated from diethyl malonate (diethyl propanedioate) by treatment with a strong base such as sodium ethoxide in ethanol. This enolate ion then reacts with an appropriate alkyl halide, such as 4-nitrophenyl-2-oxopropyl bromide, in an S_N2 reaction to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [1-(4-nitrophenyl)-2-oxopropyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as hydrogen gas (H_2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as hydroxide ions (OH^-) or alkoxide ions (RO^-) can be used for substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted esters.
Wissenschaftliche Forschungsanwendungen
Diethyl [1-(4-nitrophenyl)-2-oxopropyl]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diethyl [1-(4-nitrophenyl)-2-oxopropyl]propanedioate involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the ester groups can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways and molecular targets, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the nitrophenyl and oxopropyl groups.
Diethyl [1-(4-methoxyphenyl)-2-oxopropyl]propanedioate: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
Diethyl [1-(4-nitrophenyl)-2-oxopropyl]propanedioate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
117903-12-5 |
|---|---|
Molekularformel |
C16H19NO7 |
Molekulargewicht |
337.32 g/mol |
IUPAC-Name |
diethyl 2-[1-(4-nitrophenyl)-2-oxopropyl]propanedioate |
InChI |
InChI=1S/C16H19NO7/c1-4-23-15(19)14(16(20)24-5-2)13(10(3)18)11-6-8-12(9-7-11)17(21)22/h6-9,13-14H,4-5H2,1-3H3 |
InChI-Schlüssel |
JRIQDZSMLVFWOL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B14285403.png)

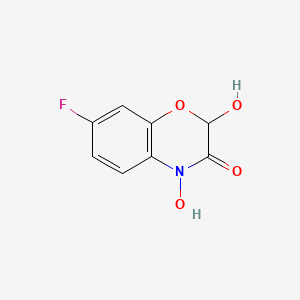
![Diethyl ethyl[(3-nitrophenyl)methyl]propanedioate](/img/structure/B14285418.png)
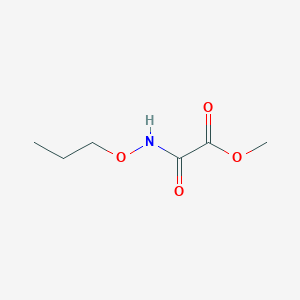
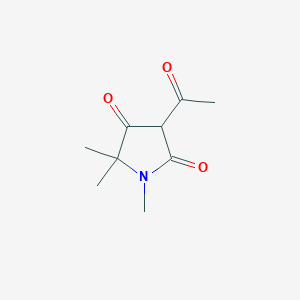
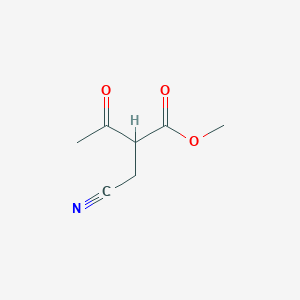

![Benzenamine, 4-[(trifluoroethenyl)oxy]-](/img/structure/B14285447.png)

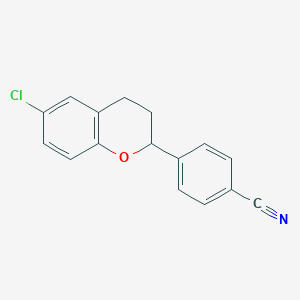
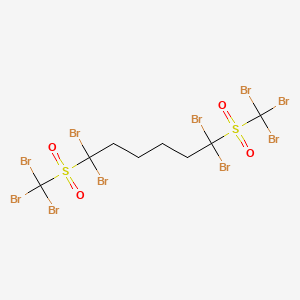

![4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-enal](/img/structure/B14285476.png)
